molecular formula C12H12FNO2S B149358 Dansyl fluoride CAS No. 34523-28-9

Dansyl fluoride

Cat. No.: B149358
CAS No.: 34523-28-9
M. Wt: 253.29 g/mol
InChI Key: JMHHECQPPFEVMU-UHFFFAOYSA-N
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Description

Dansyl fluoride, also known as 5-(dimethylamino)naphthalene-1-sulfonyl fluoride, is a chemical compound widely used in biochemical research. It is a derivative of dansyl chloride, where the sulfonyl chloride group is replaced by a sulfonyl fluoride group. This compound is known for its strong fluorescence properties, making it a valuable tool in various analytical and diagnostic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dansyl fluoride can be synthesized from dansyl chloride through a substitution reaction. The general procedure involves reacting dansyl chloride with potassium fluoride in an aprotic solvent such as acetonitrile. The reaction is typically carried out at room temperature, and the product is purified by recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Dansyl fluoride primarily undergoes nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group. It can react with various nucleophiles, including amines, thiols, and alcohols, to form stable sulfonamide, sulfonate, and sulfonate ester derivatives, respectively.

Common Reagents and Conditions:

    Amines: this compound reacts with primary and secondary amines under mild conditions to form dansylated amines. This reaction is often carried out in an aprotic solvent such as acetonitrile or dimethylformamide.

    Thiols: The reaction with thiols forms dansylated thiols, which are useful in studying protein thiol groups. This reaction typically requires a base such as triethylamine to facilitate the nucleophilic attack.

    Alcohols: this compound reacts with alcohols to form dansylated alcohols, which can be used in various analytical applications. The reaction is usually carried out in the presence of a base such as pyridine.

Major Products: The major products of these reactions are dansylated derivatives, which exhibit strong fluorescence properties. These derivatives are widely used in biochemical assays and analytical techniques.

Scientific Research Applications

Dansyl fluoride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a fluorescent labeling reagent for detecting and quantifying primary amines, thiols, and alcohols in various chemical analyses.

    Biology: this compound is employed in protein sequencing and amino acid analysis due to its ability to form stable fluorescent derivatives with amino acids and peptides.

    Medicine: It is used in diagnostic assays to detect specific biomolecules in clinical samples. Its strong fluorescence properties enable sensitive and accurate detection.

    Industry: this compound is used in the development of fluorescent probes and sensors for environmental monitoring and industrial process control.

Mechanism of Action

Dansyl fluoride is compared with other similar compounds such as dansyl chloride and dansyl hydrazine. While all these compounds share the dansyl group, they differ in their reactivity and applications:

    Dansyl Chloride: Dansyl chloride is widely used for labeling primary amines and amino acids. It reacts with nucleophiles to form stable sulfonamide derivatives. it is less stable than this compound and can hydrolyze in the presence of moisture.

    Dansyl Hydrazine: Dansyl hydrazine is used for labeling carbonyl compounds such as aldehydes and ketones. It forms stable hydrazone derivatives with these compounds. Dansyl hydrazine is less commonly used compared to dansyl chloride and this compound.

Uniqueness of this compound: this compound is unique due to its stability and reactivity with a wide range of nucleophiles. Its strong fluorescence properties make it a valuable tool in various analytical and diagnostic applications. Additionally, its ability to form stable derivatives with amines, thiols, and alcohols enhances its versatility in scientific research.

Comparison with Similar Compounds

  • Dansyl chloride
  • Dansyl hydrazine
  • Dansyl sulfonamide

Properties

IUPAC Name

5-(dimethylamino)naphthalene-1-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO2S/c1-14(2)11-7-3-6-10-9(11)5-4-8-12(10)17(13,15)16/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHHECQPPFEVMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9067853
Record name 1-Naphthalenesulfonyl fluoride, 5-(dimethylamino)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34523-28-9
Record name 5-(Dimethylamino)-1-naphthalenesulfonyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34523-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dansyl fluoride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthalenesulfonyl fluoride, 5-(dimethylamino)-
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Record name 1-Naphthalenesulfonyl fluoride, 5-(dimethylamino)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(dimethylamino)naphthalene-1-sulphonyl fluoride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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